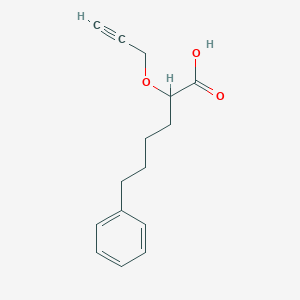

2-(2-Propynyloxy)-benzenehexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

PPOH can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:

Formation of the Alkyne Group:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction is facilitated by copper catalysts and involves the cycloaddition of the alkyne group with azide-containing molecules.

Industrial Production Methods

While specific industrial production methods for PPOH are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for research purposes.

Chemical Reactions Analysis

Types of Reactions

PPOH undergoes various chemical reactions, including:

Oxidation: PPOH can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert PPOH into reduced forms, altering its chemical properties.

Substitution: Substitution reactions involve replacing one functional group in PPOH with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

PPOH has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

Biology: Studied for its role in inhibiting cyclooxygenase enzymes and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating conditions related to cyclooxygenase activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

PPOH exerts its effects by selectively inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. It also acts on cytochrome P450 enzymes, including CYP4A2 and CYP4A3, with inhibitory concentration (IC50) values of 22 micromolar and 6.5 micromolar, respectively . The inhibition of these enzymes affects the metabolism of arachidonic acid and other fatty acids, leading to altered cellular processes and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Indomethacin: Another cyclooxygenase inhibitor with anti-inflammatory properties.

Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.

Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

Uniqueness of PPOH

PPOH is unique due to its selective inhibition of both cyclooxygenase and cytochrome P450 enzymes. This dual action makes it a valuable tool for studying the complex interactions between these enzyme systems and their roles in various biological processes. Additionally, its use in click chemistry reactions adds to its versatility in scientific research .

Biological Activity

2-(2-Propynyloxy)-benzenehexanoic acid, commonly referred to as PPOH, is a synthetic compound with notable biological activity, particularly as an inhibitor of cytochrome P450 (CYP) enzymes. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.

- CAS Number : 206052-01-9

- Molecular Formula : C15H18O3

- Molecular Weight : 246.3 g/mol

PPOH primarily acts as an inhibitor of CYP epoxidase activity on arachidonic acid. This inhibition affects the metabolism of arachidonic acid, a crucial fatty acid involved in various physiological processes, including inflammation and vascular function. The compound interferes with the formation of epoxides and other metabolites derived from arachidonic acid through the CYP450 enzyme pathway .

Inhibition of CYP Enzymes

PPOH has been shown to selectively inhibit certain CYP enzymes. The following table summarizes its inhibitory effects on various CYP isoforms:

| CYP Isoform | IC50 (μM) | Activity |

|---|---|---|

| CYP2C9 | 23 | Potent inhibitor |

| CYP2B6 | 63 | Potent inhibitor |

| CYP2C19 | ~300 | Weaker activity |

| CYP4A2 | 9 | Potent inhibitor |

| CYP4A3 | 9 | Potent inhibitor |

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values reflecting higher potency .

Vascular Effects

In vitro studies have demonstrated that PPOH enhances microvascular responses to renal perfusion pressure. Specifically, in the presence of 50 μM PPOH, afferent arteriolar diameter decreased by 29% when pressure was increased from 80 to 160 mmHg. This suggests a role for PPOH in modulating vascular tone and response to physiological stimuli .

Case Studies and Research Findings

-

Study on Renal Autoregulation :

- Researchers investigated the contribution of CYP epoxygenase pathways to renal autoregulation using PPOH as a selective inhibitor. The study found that inhibition with PPOH led to significant alterations in renal vascular resistance and perfusion dynamics, indicating its potential therapeutic applications in renal pathophysiology .

-

Metabolism Pathways :

- A comprehensive review highlighted the role of arachidonic acid metabolism in cardiovascular biology and inflammatory diseases. The inhibition of CYP enzymes by compounds like PPOH can alter the production of bioactive mediators such as prostanoids and leukotrienes, which are critical in inflammation and cardiovascular health .

- Comparative Studies :

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

6-phenyl-2-prop-2-ynoxyhexanoic acid |

InChI |

InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17) |

InChI Key |

RVZAYUNVFMTQKG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(CCCCC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.